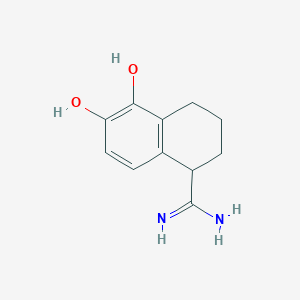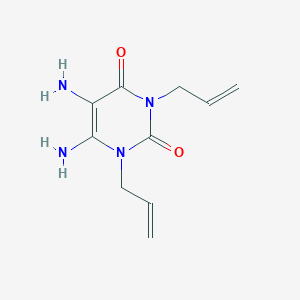
1,3-Diallyl-5,6-diaminouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diallyl-5,6-diaminouracil (DAU) is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of uracil, which is a naturally occurring nucleic acid base. DAU has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
科学研究应用
1,3-Diallyl-5,6-diaminouracil has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, this compound has been shown to possess antimicrobial activity against a range of bacterial and fungal strains.
作用机制
The mechanism of action of 1,3-Diallyl-5,6-diaminouracil is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and protein synthesis. In cancer cells, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In addition, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA precursors. These effects ultimately lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancer cells. In addition, this compound has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Furthermore, this compound has been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Diallyl-5,6-diaminouracil in lab experiments is its wide range of biological activities, which makes it a versatile compound for medicinal chemistry research. In addition, the synthesis of this compound has been optimized to produce high yields and purity, making it an attractive compound for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 1,3-Diallyl-5,6-diaminouracil. One area of research is the development of novel derivatives of this compound that possess enhanced biological activities and reduced toxicity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for the synthesis of this compound may lead to the production of novel compounds with unique properties. Overall, the potential applications of this compound in the field of medicinal chemistry are vast, and further research is needed to fully explore its potential.
属性
CAS 编号 |
102284-74-2 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |
InChI 键 |
KWNJVDDOVKSTPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
规范 SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
同义词 |
1,3-Diallyl-5,6-diaminouracil hydrochloride |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

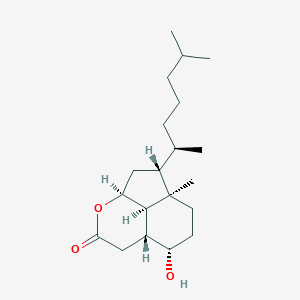
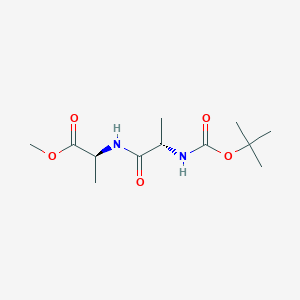
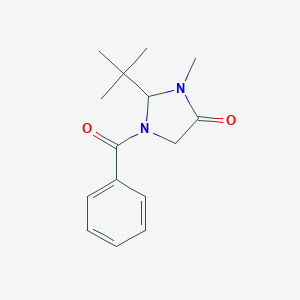


![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
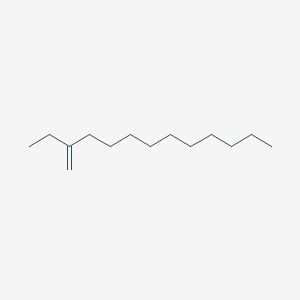
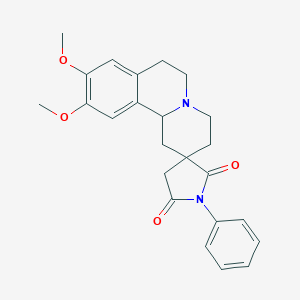
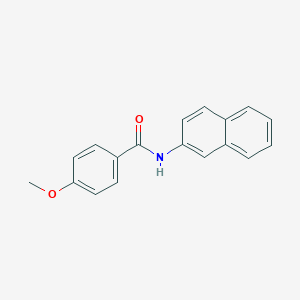
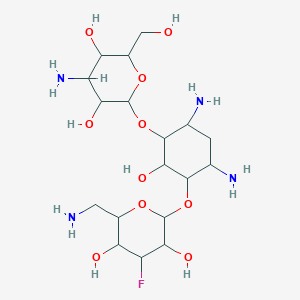
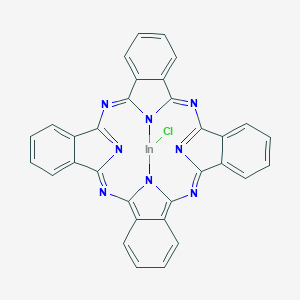
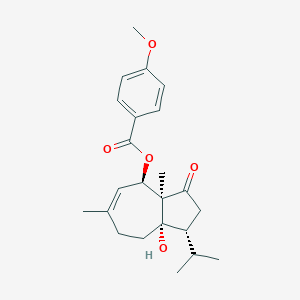
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
